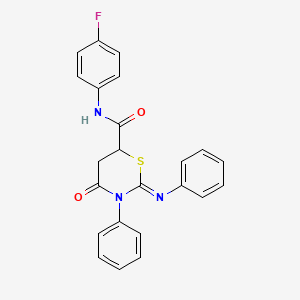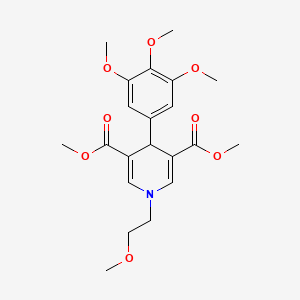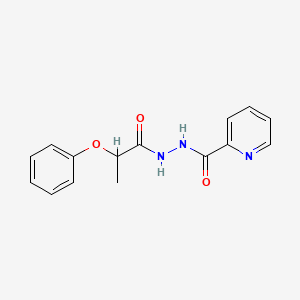![molecular formula C31H31N3O5 B11621427 diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H31N3O5 This compound features a pyrazole ring substituted with a methoxyphenyl and a phenyl group, linked to a dihydropyridine ring with diallyl ester groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diallyl-4-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Kondensation von 4-Methoxyacetophenon mit Phenylhydrazin zur Bildung von 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol.
Bildung des Dihydropyridinrings: Das Pyrazolderivat wird dann unter basischen Bedingungen mit 2,6-Dimethyl-3,5-pyridindicarboxylat umgesetzt, um den Dihydropyridinring zu bilden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppen mit Allylalkohol, um den Diallylester zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Schritte, aber in größerem Maßstab beinhalten, wobei kontinuierliche Fließreaktoren eingesetzt werden, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Wichtige Überlegungen beinhalten die Einhaltung einer präzisen Temperatursteuerung, effizientes Mischen und Reinigungsschritte wie Umkristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe oder den Allylgruppen, wobei entsprechende Aldehyde oder Säuren entstehen.
Reduktion: Reduktionsreaktionen können den Pyrazolring oder den Dihydropyridinring angreifen, was möglicherweise zu hydrierten Derivaten führt.
Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können an den aromatischen Ringen oder den Allylgruppen auftreten, wobei verschiedene funktionelle Gruppen eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Halogenierung mit Brom (Br2) oder Chlorierung mit Thionylchlorid (SOCl2).
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Hydrierte Pyrazol- oder Dihydropyridinderivate.
Substitution: Halogenierte oder alkylierte Derivate, abhängig von dem eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
Biologisch werden Derivate dieser Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht. Die Pyrazol- und Dihydropyridinreste sind bekanntlich für ihre entzündungshemmenden, schmerzstillenden und krebshemmenden Eigenschaften, was diese Verbindung zu einem Kandidaten für die Arzneimittelentwicklung macht.
Medizin
In der Medizin wird diese Verbindung und ihre Derivate auf ihr Potenzial als therapeutische Mittel untersucht. Die strukturellen Merkmale der Verbindung ermöglichen die Interaktion mit verschiedenen biologischen Zielstrukturen, was möglicherweise zur Entwicklung neuer Medikamente führt.
Industrie
Industriell kann diese Verbindung aufgrund ihrer Fähigkeit, Polymerisationsreaktionen einzugehen, bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden. Ihre einzigartigen strukturellen Eigenschaften können den Materialien wünschenswerte Eigenschaften verleihen, wie z. B. erhöhte Stabilität oder spezifische Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von Diallyl-4-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Der Pyrazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Dihydropyridinring kann Calciumkanäle beeinflussen und so zelluläre Prozesse wie Muskelkontraktion oder Neurotransmitterfreisetzung beeinflussen. Die Gesamtwirkung der Verbindung wird durch die kombinierten Wirkungen dieser Interaktionen bestimmt.
Wirkmechanismus
The mechanism of action of diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine ring can affect calcium channels, influencing cellular processes such as muscle contraction or neurotransmitter release. The compound’s overall effect is determined by the combined actions of these interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Diallyl-4-[3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat
- Diallyl-4-[3-(3-Brom-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist Diallyl-4-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat aufgrund des spezifischen Substitutionsschemas am Pyrazolring und des Vorhandenseins von Diallylestergruppen einzigartig. Diese strukturellen Merkmale verleihen eine unterschiedliche chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C31H31N3O5 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31N3O5/c1-6-17-38-30(35)26-20(3)32-21(4)27(31(36)39-18-7-2)28(26)25-19-34(23-11-9-8-10-12-23)33-29(25)22-13-15-24(37-5)16-14-22/h6-16,19,28,32H,1-2,17-18H2,3-5H3 |
InChI-Schlüssel |
YBOBSBJIGIACQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)

